3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene
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Overview
Description
3-(2,4-Difluorophenyl)-1-azabicyclo[222]oct-2-ene is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene typically involves the reaction of a suitable azabicyclo[2.2.2]oct-2-ene precursor with a difluorophenyl reagent. One common method involves the use of a Diels-Alder reaction, where the azabicyclo compound reacts with a difluorophenyl-substituted diene under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones or alcohols, while reduction can produce difluorophenyl-substituted amines or hydrocarbons .
Scientific Research Applications
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene exerts its effects involves interactions with specific molecular targets. The difluorophenyl group enhances the compound’s ability to engage in π-π interactions and hydrogen bonding, which are crucial for its activity. The azabicyclo structure provides rigidity, allowing for precise spatial orientation of functional groups .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.2]oct-2-ene: Known for its fluorescence properties and used in similar applications.
1,4-Dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene: Another variant with distinct electronic properties.
Uniqueness
3-(2,4-Difluorophenyl)-1-azabicyclo[22The combination of the azabicyclo structure and the difluorophenyl group makes it a versatile compound with a wide range of uses .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-10-1-2-11(13(15)7-10)12-8-16-5-3-9(12)4-6-16/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSSSOPOQZCBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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